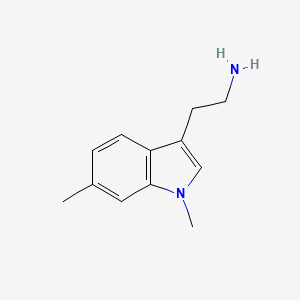

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine

描述

属性

IUPAC Name |

2-(1,6-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQMEZFYCRYTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine typically follows a multi-step approach:

- Step 1: Preparation of the 1,6-dimethylindole core

- Step 2: Introduction of the ethanamine side chain at position 3

- Step 3: Purification and characterization

The key challenge lies in selective methylation at the 1 and 6 positions of the indole ring and the efficient conversion of the substituent at position 3 into an ethanamine group.

Preparation of 1,6-Dimethylindole Core

Selective methylation of indole derivatives is achieved by controlled alkylation reactions. The methyl groups at the nitrogen (position 1) and the aromatic ring (position 6) can be introduced via:

- N-methylation : Using methyl iodide or dimethyl sulfate under basic conditions to methylate the indole nitrogen.

- C6-methylation : Directed ortho-metalation or electrophilic aromatic substitution using methylating agents such as methyl lithium or methyl Grignard reagents, often facilitated by protecting groups or directing groups to ensure regioselectivity.

Research indicates that modified aldol condensation reactions and heterocyclic amine catalysis in solvents like dimethyl sulfoxide (DMSO) can yield multi-substituted indole derivatives efficiently.

Introduction of the Ethanamine Side Chain at Position 3

The ethanamine substituent at position 3 of the indole ring is commonly introduced through the following methods:

Reduction of Nitrovinyl Intermediates

- Starting from 3-((E)-2-nitrovinyl)-1H-indole derivatives, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at elevated temperature (around 85°C) under nitrogen atmosphere converts the nitrovinyl group into the ethanamine side chain.

- The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the mixture is quenched carefully with water and sodium hydroxide solution to decompose excess LiAlH4.

- The crude product is then extracted, dried, and purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Reductive Amination of Indole-3-carboxaldehyde

- An alternative approach involves the reductive amination of 1,6-dimethylindole-3-carboxaldehyde with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- This method provides direct access to the ethanamine side chain with good yields and high selectivity.

Representative Experimental Procedure (Adapted)

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS) confirms molecular weight and formula.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) spectra verify substitution pattern and side chain.

- Infrared Spectroscopy (IR) identifies functional groups such as amine NH₂ stretch.

- Thin-Layer Chromatography (TLC) monitors reaction progress.

- Melting Point (M.P.) determination for solid intermediates and final compound purity.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrovinyl Reduction | 3-((E)-2-nitrovinyl)-1,6-dimethylindole | LiAlH4, THF, N2 atmosphere | 85°C, 10 h | High yield, well-established | Requires careful handling of LiAlH4 |

| Reductive Amination | 1,6-dimethylindole-3-carboxaldehyde | NH3 or amine, NaBH3CN or H2/Pd | Room temp to mild heating | Direct amination, mild conditions | May require purification from side-products |

| Aldol Condensation & Functionalization | Indole-3-carbaldehyde + acetylacetone | Piperidine base, DMSO solvent | Ambient temp, 5 h | Efficient for multi-substituted indoles | Multi-step, requires intermediate isolation |

Research Findings and Notes

- The modified aldol condensation method in DMSO with piperidine base yields intermediate cyclohexanone derivatives that can be further functionalized to indole derivatives with ethanamine groups.

- LiAlH4 reduction of nitrovinyl intermediates is a reliable method for synthesizing 2-(1H-indol-3-yl)ethanamine derivatives, adaptable for methyl-substituted indoles.

- Purification by silica gel chromatography using ethyl acetate/hexane gradients is standard to obtain high purity products.

- The overall synthetic route is amenable to scale-up with careful control of reaction conditions and purification steps.

化学反应分析

Types of Reactions

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

The major products formed from these reactions include halogenated indoles, indole-3-carboxylic acids, and reduced indoline derivatives. These products can further undergo functionalization for various applications .

科学研究应用

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The ethanamine side chain can enhance its binding affinity and specificity .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Findings:

However, steric effects at the 1-position (as in 1,6-dimethyl) may reduce binding to certain receptors compared to unsubstituted analogs . Halogenation: Fluorine substitutions (e.g., 5,6-difluoro derivative) introduce electronegativity, improving metabolic stability and selectivity for enzymes like MAO-B. The difluoro analog’s hydrochloride salt (CAS 2044713-90-6) demonstrates enhanced solubility for in vivo studies .

Enzymatic Inhibition: The 6-methoxy derivative (CAS 329703-35-7) shows structural similarity to known MAO inhibitors such as harmaline. Its methoxy group may engage in hydrogen bonding with catalytic sites, a feature absent in the 1,6-dimethyl analog .

Synthetic Accessibility :

- 2-(2,6-Dimethyl-1H-indol-3-yl)ethan-1-amine (from Enamine Ltd.) is synthesized via reductive amination or nucleophilic substitution, similar to methods described for 5-methoxytryptamine derivatives .

Table 2: Pharmacological Data for Selected Analogs

生物活性

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of indole derivatives known for their interactions with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives are characterized by their unique bicyclic structure, which allows for a wide range of interactions with biological molecules. The indole moiety is prevalent in numerous natural products and pharmaceuticals, contributing to activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

This compound is no exception and has been studied for its potential in these areas.

Target Receptors

The compound interacts with several receptors and enzymes, notably:

- Serotonin Receptors : It modulates serotonin signaling pathways, which are crucial for mood regulation and various physiological processes.

- Tyrosine Kinases : Inhibition of these enzymes can lead to decreased cancer cell proliferation.

Biochemical Pathways

The compound influences multiple biochemical pathways, including:

- MAPK Pathway : Involved in cell signaling related to growth and differentiation.

- PI3K/Akt Pathway : Plays a role in cell survival and metabolism.

These interactions can lead to alterations in gene expression and cellular metabolism, impacting cell function significantly.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cellular proliferation. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| HeLa (Cervical) | 12 | Inhibits cell proliferation |

| A549 (Lung) | 10 | Modulates signaling pathways |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown varying minimum inhibitory concentration (MIC) values depending on the bacterial strain:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

These findings suggest that it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has been shown to reduce inflammation markers in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Study on Anticancer Properties

A study conducted by Gaikwad et al. evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of 15 μM, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed that it inhibited the growth of E. coli and S. aureus with MIC values significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

常见问题

Q. What are the recommended synthetic routes for 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via indole alkylation or reductive amination. For alkylation, use 1,6-dimethylindole as the starting material and react it with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reductive amination of 2-(1,6-dimethylindol-3-yl)acetaldehyde with ammonia and a reducing agent (e.g., NaBH₃CN) is another viable route. Optimization includes:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for indole derivatives (e.g., methyl group signals at δ 2.2–2.5 ppm, indole ring protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 189.21 (C₁₂H₁₆N₂) .

- HPLC : Use a C18 column with UV detection (λ = 280 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Limited in aqueous buffers (use DMSO for stock solutions; ≤1% v/v in assays to avoid cytotoxicity) .

- Stability : Store at –20°C under argon; monitor degradation via LC-MS (hydrolysis of the ethylamine side chain is a common issue) .

- pKa : The amine group has a pKa ~9.5, influencing protonation state in physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Strategies include:

- Dose-response profiling : Test the compound across a broad concentration range (nM–µM) to identify off-target effects .

- Structural analogs : Compare with derivatives like 2-(7-ethylindol-3-yl)ethan-1-amine to isolate substituent-specific effects .

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities for serotonin receptors (5-HT₂A/5-HT₂C), a common target for indoleamines .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Receptor binding assays : Radioligand competition assays (e.g., [³H]LSD for 5-HT₂A receptors) to measure IC₅₀ values .

- Functional assays : Calcium flux (FLIPR) or cAMP accumulation in transfected HEK293 cells .

- In vivo models : Zebrafish behavioral assays (e.g., light-dark transition) to assess anxiolytic or hallucinogenic potential .

Q. How can crystallographic data improve the understanding of this compound’s interaction with enzymatic targets?

- Methodological Answer :

- Co-crystallization : Soak the compound into crystals of monoamine oxidase (MAO-B) or tryptophan hydroxylase .

- SHELX refinement : Use SHELXL for high-resolution structure determination; analyze hydrogen bonds between the ethylamine group and active-site residues (e.g., Tyr435 in MAO-B) .

- Electron density maps : Validate ligand placement with Fo–Fc omit maps (CCP4 suite) to avoid model bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。